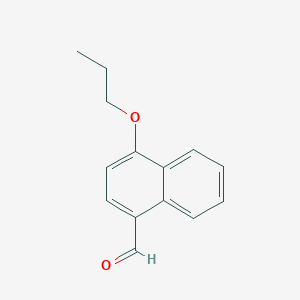

4-Propoxy-1-naphthaldehyde

Vue d'ensemble

Description

4-Propoxy-1-naphthaldehyde is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

4-Propoxy-1-naphthaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives, synthesized from 2-hydroxynaphthaldehyde, showed significant antimicrobial activities against various bacterial strains, as demonstrated by Yadav et al. (2017) (Yadav et al., 2017).

Antiprotozoal Activity

Research by Ganapaty et al. (2006) on naphthalene derivatives from Diospyros assimilis revealed that certain 2-naphthaldehydes exhibited moderate antiprotozoal activity against protozoan parasites like Trypanosoma and Leishmania (Ganapaty et al., 2006).

Tautomeric Studies

Manolova et al. (2015) explored the potential tautomerism of naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, which showed concentration-dependent deprotonation in certain solvents. This study enhances the understanding of the chemical behavior of naphthaldehyde compounds (Manolova et al., 2015).

Photodegradation of Organic Pollutants

Abbasi et al. (2017) investigated the use of 2-hydroxy-1-naphthaldehyde derivatives in the photodegradation of organic pollutants. Their study demonstrates the potential of these compounds in environmental applications, particularly in the degradation of harmful substances (Abbasi et al., 2017).

Fluorescent Chemosensors

2-Hydroxy-1-naphthaldehyde has been utilized as a functionalized fluorescent backbone for the synthesis of various chemosensors, as highlighted by Das and Goswami (2017). These chemosensors have applications in detecting a range of cations and anions (Das & Goswami, 2017).

Optical Storage Devices

Dvornikov et al. (1998) studied the photorearrangement of 1-nitro-2-naphthaldehyde, a component critical for developing new memory materials used in three-dimensional optical storage devices. This showcases the utility of naphthaldehyde derivatives in advanced technology applications (Dvornikov et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

4-propoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLCRRYBQRUDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594907 | |

| Record name | 4-Propoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54784-09-7 | |

| Record name | 4-Propoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54784-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)

![7-Fluorobenzo[B]thiophene-2-carboxylic acid](/img/structure/B1320608.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)